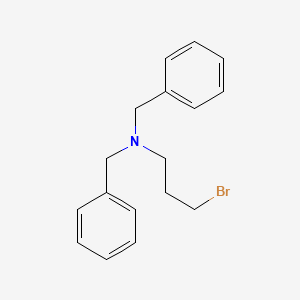

3-Dibenzylamino-1-bromopropane

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-3-bromopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGMFUZYTNHPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458127 | |

| Record name | 3-dibenzylamino-1-bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98346-35-1 | |

| Record name | 3-dibenzylamino-1-bromopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Dibenzylamino 1 Bromopropane and Analogous Structural Motifs

Carbon-Nitrogen Bond Formation in Dibenzylamino Derivatives

The creation of the dibenzylamino moiety is a critical step in the synthesis of the target compound and its analogs. The primary methods to achieve this tertiary amine are N-alkylation and reductive amination, each offering distinct advantages.

N-Alkylation Strategies for Introducing the Dibenzylamino Group

N-alkylation is a classical and direct method for forming carbon-nitrogen bonds. In the context of 3-Dibenzylamino-1-bromopropane, this typically involves the reaction of dibenzylamine (B1670424) with a suitable three-carbon electrophile. A common and effective substrate for this purpose is 1,3-dibromopropane (B121459). The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of dibenzylamine attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The choice of base and solvent is crucial for optimizing the yield and minimizing side reactions.

A significant challenge in this approach is the potential for over-alkylation. The product, this compound, is itself an alkylating agent and can react with another molecule of dibenzylamine to form a quaternary ammonium (B1175870) salt. To favor monoalkylation, reaction conditions such as temperature, stoichiometry, and slow addition of the alkylating agent are carefully controlled. researchgate.net

An alternative N-alkylation strategy involves reacting dibenzylamine with a heterobifunctional propane (B168953), such as 3-chloro-1-propanol (B141029) or 1-bromo-3-chloropropane. The differential reactivity of the halogen atoms (Br > Cl) allows for selective displacement of the bromide, leaving the chloride intact for subsequent reactions if desired. When using 3-chloro-1-propanol, the product is 3-(dibenzylamino)propan-1-ol, which serves as a key intermediate for later halogenation. aurigeneservices.com

Table 1: N-Alkylation Reaction Parameters

| Amine | Alkylating Agent | Base | Solvent | Typical Product |

|---|---|---|---|---|

| Dibenzylamine | 1,3-Dibromopropane | K₂CO₃, Et₃N | Acetonitrile, DMF | This compound |

| Dibenzylamine | 1-Bromo-3-chloropropane | Na₂CO₃ | Toluene | 3-Dibenzylamino-1-chloropropane |

| Dibenzylamine | 3-Chloro-1-propanol | K₂CO₃ | DMF | 3-(Dibenzylamino)propan-1-ol |

Reductive Amination Pathways to Achieve the Tertiary Amine Moiety

Reductive amination offers a powerful and often more controllable alternative to direct N-alkylation for synthesizing amines. acsgcipr.org This method avoids the use of reactive alkyl halides and minimizes the risk of over-alkylation that can plague SN2-type reactions. acsgcipr.orgmasterorganicchemistry.com The process typically involves two steps that are often performed in a single pot: the formation of an iminium ion followed by its in-situ reduction.

To form the dibenzylamino group, one can react benzaldehyde (B42025) with an appropriate amine, followed by reduction. For the synthesis of this compound, a plausible route involves the reaction of 3-bromopropanal (B3055480) with dibenzylamine. The initial reaction forms a hemiaminal intermediate, which then dehydrates to form a tertiary iminium ion. This electrophilic species is then reduced by a selective reducing agent present in the reaction mixture.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. acsgcipr.orgmasterorganicchemistry.com

Sodium Borohydride (NaBH₄) is a cost-effective choice, often used in protic solvents like methanol (B129727) or ethanol. ias.ac.in

Sodium Cyanoborohydride (NaBH₃CN) is milder and particularly effective at reducing iminium ions in the presence of aldehydes, allowing the reaction to be performed at neutral or slightly acidic pH. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reagent that is often preferred due to the lower toxicity compared to cyanide-based reagents. masterorganicchemistry.comresearchgate.net

The versatility of reductive amination allows for multiple synthetic designs. For example, one could start with ammonia (B1221849) and perform sequential reductive aminations, first with benzaldehyde (in two equivalents) to form dibenzylamine, and then with a suitable propanal derivative. masterorganicchemistry.com

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Conditions | Key Features |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol, 70°C | Cost-effective, strong reductant. ias.ac.in |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH ~6-7 | Selectively reduces imines/iminium ions over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic alternative to NaBH₃CN. masterorganicchemistry.comresearchgate.net |

Regioselective Introduction of the Terminal Bromine Functionality

Direct Bromination Protocols for Propanes

Direct bromination of an unactivated alkane chain, such as in N-propyldibenzylamine, is generally not a viable synthetic strategy for producing this compound with high regioselectivity. Free-radical halogenation of alkanes typically proceeds with low selectivity, yielding a mixture of constitutional isomers. The reaction is also complicated by the presence of the electron-rich benzyl (B1604629) groups, which are susceptible to bromination on the aromatic ring or at the benzylic position.

However, direct bromination is highly effective for activated systems like alkenes. For instance, the addition of bromine (Br₂) across the double bond of allyl dibenzylamine would yield 2,3-dibromo-1-(dibenzylamino)propane, not the desired isomer. sci-hub.se Therefore, direct bromination is generally avoided in favor of more controlled, indirect methods for this specific target molecule.

Indirect Halogenation via Precursor Functionalization

A more reliable and common strategy for regioselective halogenation is the conversion of a pre-existing functional group, most notably a primary alcohol. The synthesis of the key intermediate, 3-(dibenzylamino)propan-1-ol, can be accomplished via the N-alkylation or reductive amination pathways described previously. Once obtained, the terminal hydroxyl group can be efficiently converted to a bromide using a variety of standard reagents.

Common methods for this transformation include:

Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, it provides a clean conversion of alcohols to bromides.

Appel Reaction: This reaction uses a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to bromides under mild conditions. This method is particularly useful for sensitive substrates.

Mitsunobu Reaction: While typically used for inverting stereochemistry, a Mitsunobu reaction with a bromide source like zinc bromide can also achieve the desired transformation. nih.gov

This two-step approach—synthesis of the alcohol followed by its conversion to the bromide—ensures that the bromine is introduced exclusively at the terminal position, providing excellent regiocontrol.

Convergent and Divergent Synthetic Approaches to Bifunctional Propane Derivatives

The synthesis of molecules like this compound, which possess two distinct functional groups, can be designed using convergent or divergent strategies. sathyabama.ac.in

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated in different ways to produce a library of related compounds. sathyabama.ac.inacs.org For instance, 3-amino-1-propanol could serve as a starting point. One branch of the synthesis could involve dibenzylation of the amino group, followed by bromination of the alcohol to yield the target molecule. Another branch could involve protecting the alcohol, mono-benzylating the amine, and then introducing a different functional group at the alcohol position. This strategy is highly valuable for exploring chemical space and structure-activity relationships in drug discovery by allowing facile access to a wide range of analogs from a single precursor. rsc.org

Asymmetric Synthesis of Chiral Analogues of N,N-Dibenzylamino-propanes

The generation of chiral molecules with a defined three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. uwindsor.caspringernature.com The asymmetric synthesis of chiral analogues of N,N-dibenzylaminopropanes involves creating a stereogenic center within the propane backbone. Various strategies can be employed to achieve this, primarily falling into categories such as the use of chiral starting materials, chiral auxiliaries, and catalytic asymmetric reactions. uwindsor.ca

A prevalent strategy for synthesizing chiral N,N-dibenzylamino compounds is to start from readily available, enantiomerically pure building blocks like amino acids. ull.es For instance, α-N,N-dibenzylamino benzyl esters, derived from natural α-amino acids, can be converted into chiral anti-β-amino alcohols. This conversion is achieved through a sequential reduction of the ester to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an in-situ addition of a Grignard reagent. This methodology has been shown to produce the desired amino alcohols in good yields (60-95%) and with excellent stereoselectivity (diastereomeric excess > 95%). ull.es The N,N-dibenzyl group plays a crucial role in directing the stereochemical outcome of the nucleophilic addition to the intermediate aldehyde. ull.es

Another significant approach involves the catalytic hydrogenation of prochiral precursors. For example, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol has been successfully achieved by the catalytic hydrogenation of its corresponding Schiff base, (S)-(+)-2-(N-benzylideneamino)butan-1-ol, over a palladium on carbon catalyst. researchgate.net This method demonstrates that a chiral center can be retained or a new one introduced via hydrogenation under mild conditions. researchgate.net Such methodologies can be adapted for the synthesis of chiral N,N-dibenzylaminopropanol analogues, which are direct precursors to the target bromo-derivatives.

The alkylation of chiral oxazolines presents another avenue for asymmetric synthesis. Chiral 2-(aminomethyl)oxazolines, derived from chiral amino alcohols like (R)-phenylglycinol, can be deprotonated with a strong base to form a chiral enolate, which then reacts with alkyl halides. psu.edu While the direct alkylation of some tertiary amine derivatives of oxazolines showed poor stereochemical induction, the use of a tertiary carbamate (B1207046) derivative led to moderate yields and reasonable diastereomeric excess. psu.edu This highlights the subtle influence of the protecting group on the stereoselectivity of the reaction.

Enzyme-catalyzed reactions also offer a powerful tool for the asymmetric synthesis of chiral amines and their derivatives. Lipase-catalyzed acylation of racemic amines is a well-established method for kinetic resolution, yielding one enantiomer as the acylated product and the other as the unreacted amine, both in high enantiomeric excess. unipd.it This approach could be applied to a racemic mixture of a suitable N,N-dibenzylaminopropanol analogue to separate the enantiomers.

Detailed below are examples of asymmetric syntheses of chiral building blocks that are structurally analogous to N,N-dibenzylaminopropanes.

| Starting Material | Reagents and Conditions | Product | Yield | Stereoselectivity | Reference |

| α-N,N-dibenzylamino benzyl esters | 1. DIBAL-H, -78 °C; 2. Grignard reagents | anti-β-amino alcohols | 60-95% | de > 95% | ull.es |

| (S)-(+)-2-(N-benzylideneamino)butan-1-ol | H₂, Pd/C, various solvents, RT, atm pressure | (S)-(+)-2-(N-benzylamino)butan-1-ol | - | - | researchgate.net |

| Chiral 2-(aminomethyl)oxazoline (carbamate) | 1. Strong base; 2. Alkyl halide | Alkylated oxazoline | Moderate | Reasonable de | psu.edu |

| Racemic amines | Lipase, acyl donor | Enantiomerically enriched amide and amine | - | E > 2000 | unipd.it |

| 2,2-dimethyl-1,3-dioxan-5-one (B43941) SAMP-hydrazone | 1. Alkylation with Cbz-protected reagent; 2. Cleavage | Chiral amine precursor | - | - | researchgate.net |

| 3-(benzyloxy)-1-bromopropane | Alkylation of RAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, then cleavage | Chiral dihydroxyacetone equivalent | 82% (2 steps) | ee > 98% | researchgate.net |

The synthesis of (+)-2-epi-deoxoprosopinine, a complex natural product, utilized the alkylation of a SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one with a Cbz-protected alkylating agent as a key step to establish a chiral center. researchgate.net Similarly, the synthesis of (+)-altholactone involved the alkylation of a RAMP-hydrazone with 3-(benzyloxy)-1-bromopropane, which after cleavage, provided the product in 82% yield over two steps and with an enantiomeric excess greater than 98%. researchgate.net These examples underscore the utility of chiral hydrazone chemistry in constructing complex chiral molecules containing amino functionalities.

Ultimately, the synthesis of a specific chiral analogue of this compound would likely involve the preparation of the corresponding chiral N,N-dibenzylaminopropanol via one of the aforementioned asymmetric strategies, followed by a stereoconservative bromination of the primary alcohol, for example, using phosphorus tribromide or the Appel reaction.

Chemical Reactivity and Transformation Pathways of 3 Dibenzylamino 1 Bromopropane

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom is attached to a primary carbon, making it a good substrate for bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orgchemguide.co.uk In these reactions, a nucleophile attacks the electron-deficient carbon atom bonded to the bromine, displacing the bromide ion, which is a good leaving group. libretexts.org

Intermolecular Displacement with Diverse Nucleophiles (e.g., nitrogen, oxygen, sulfur, carbon)

A wide range of nucleophiles can react with 3-Dibenzylamino-1-bromopropane to form new carbon-heteroatom or carbon-carbon bonds. The general mechanism involves a one-step, concerted process where the nucleophile attacks the primary carbon as the bromide ion departs. chemguide.co.ukscience-revision.co.uk

Nitrogen Nucleophiles: Amines (primary, secondary, or ammonia) can act as nucleophiles, leading to the formation of more complex polyamines. science-revision.co.uklibretexts.org

Oxygen Nucleophiles: Hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are expected to react to form the corresponding alcohol, 3-Dibenzylamino-1-propanol, or an ether, respectively. libretexts.org

Sulfur Nucleophiles: Thiolates (RS⁻) are potent nucleophiles and would readily displace the bromide to form thioethers.

Carbon Nucleophiles: Cyanide ions (CN⁻) can be used to extend the carbon chain by one carbon, forming a nitrile. science-revision.co.uk Other carbon nucleophiles, such as enolates or organometallic reagents, would also be expected to react.

The efficiency of these SN2 reactions is generally high for primary bromides like this compound due to the low steric hindrance at the reaction center. libretexts.org

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The presence of a nucleophilic tertiary amine and an electrophilic alkyl bromide within the same molecule allows for the possibility of intramolecular cyclization. In the case of this compound, the nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the bromine atom. This process would lead to the formation of a four-membered heterocyclic ring, a substituted azetidinium salt.

While the formation of five- and six-membered rings is generally more favored in intramolecular reactions, the formation of four-membered rings can occur, particularly when driven by the proximity of the reacting groups. nih.gov This cyclization would result in a quaternary ammonium (B1175870) salt incorporated into the azetidine (B1206935) ring structure.

Reactions Involving the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the dibenzylamino group makes it nucleophilic and basic.

Quaternization and Ammonium Salt Formation

Tertiary amines readily react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium salts. researchgate.net this compound can react with an external alkylating agent, such as methyl iodide, where the tertiary nitrogen attacks the electrophilic methyl group to yield a quaternary ammonium salt. researchgate.net The rate of quaternization can be influenced by the solvent and the nature of the alkyl halide used. semanticscholar.org

Participation as a Lewis Base in Catalytic Systems

A Lewis base is a species that can donate a pair of electrons. The tertiary amine in this compound can function as a Lewis base, donating its lone pair to a Lewis acid (an electron pair acceptor). nih.gov This property allows it to act as a catalyst or a ligand in various chemical transformations. For example, it could coordinate to metal centers in organometallic catalysis or act as a Brønsted base to deprotonate other species in solution, thereby activating them for subsequent reactions. nih.govnih.gov The basicity of the amine can be harnessed to promote reactions that require a non-nucleophilic base, although its ability to participate in substitution and elimination reactions must also be considered. libretexts.org

Elimination Reactions Leading to Olefinic Products

When treated with a strong, non-nucleophilic base, alkyl halides can undergo elimination reactions to form alkenes. mgscience.ac.inbits-pilani.ac.in For this compound, a strong base could abstract a proton from the carbon atom adjacent (beta) to the carbon bearing the bromine. This would typically proceed through a bimolecular elimination (E2) mechanism. lumenlearning.com

The E2 reaction is a concerted, one-step process where the base removes a proton, the C=C double bond forms, and the bromide leaving group departs simultaneously. libretexts.orgksu.edu.sa The use of a bulky base, such as potassium tert-butoxide, would favor elimination over the competing nucleophilic substitution reaction. ksu.edu.sa The product of such a reaction would be N,N-Dibenzylallylamine. The reaction generally requires forcing conditions, such as heat and a strong base. mgscience.ac.in

Oxidative Transformations of the Bromopropane Scaffold

The dibenzylamino group in this compound is susceptible to oxidative cleavage, a common reaction for N-benzyl amines. This transformation typically involves the removal of one or both benzyl (B1604629) groups, leading to the corresponding secondary or primary amine. The presence of the bromopropane moiety introduces an additional layer of complexity, as the reaction conditions must be selected to avoid unwanted side reactions at the C-Br bond.

Various oxidizing agents can be employed for the debenzylation of N,N-dibenzylamines. Reagents such as ceric ammonium nitrate (B79036) (CAN) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the mono-debenzylation of tertiary amines incorporating two N-benzyl substituents. For instance, treatment of N,N-dibenzylamines with CAN can chemoselectively remove one benzyl group, yielding the corresponding monobenzylamine. Similarly, DDQ has been shown to cleanly effect mono-debenzylation.

Another approach involves the use of alkali metal bromides in conjunction with an oxidant like Oxone. This system generates a bromo radical that can abstract a hydrogen atom from the benzylic position, initiating the debenzylation process. This method is notable for being transition-metal-free. Furthermore, oxidative debenzylation of N-benzyl aromatic amines has been achieved using dimethyl sulfoxide (B87167) (DMSO) as a mild, metal-free oxidant, proceeding through an N-phenylimine intermediate that is subsequently hydrolyzed.

While specific studies on the oxidative transformation of this compound are not extensively documented, the established reactivity of N,N-dibenzylamines suggests that similar oxidative debenzylation pathways would be expected. The choice of oxidant and reaction conditions would be crucial to ensure the integrity of the bromopropane chain.

Table 1: Oxidative Debenzylation Methods Applicable to the Dibenzylamino Group

| Oxidizing System | Typical Substrate | Product(s) | Notes |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Tertiary N,N-dibenzylamines | Mono-debenzylated secondary amine | Chemoselective for one benzyl group. |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Tertiary N,N-dibenzylamines | Mono-debenzylated secondary amine | Clean and selective mono-debenzylation. |

| Alkali Metal Bromide / Oxone | N-benzyl amides and O-benzyl ethers | Debenzylated amides and carbonyl compounds | Transition-metal-free, proceeds via a bromo radical mechanism. |

Metal-Mediated Cross-Coupling Reactions

The primary alkyl bromide functionality in this compound serves as an excellent electrophilic partner in a variety of metal-mediated cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly prevalent and versatile for this purpose.

The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the cycle would be initiated by the oxidative addition of the C-Br bond to a low-valent metal catalyst, typically a palladium(0) complex. This is followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

A wide range of organometallic reagents can be employed as coupling partners, leading to a diverse array of products. For example, in the Suzuki-Miyaura coupling , an organoboron reagent (such as a boronic acid or ester) is used to form a new C-C bond. The Heck reaction involves the coupling of the alkyl bromide with an alkene to form a substituted alkene. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc compounds. Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling with amines.

A potential challenge in the cross-coupling of aminoalkyl halides is the possibility of the amine functionality interfering with the metal catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the metal center, potentially inhibiting catalytic activity. However, the use of appropriate ligands on the metal catalyst can mitigate this issue. Bulky, electron-rich phosphine (B1218219) ligands are often employed in palladium-catalyzed cross-coupling reactions involving alkyl halides to promote efficient catalysis.

While specific examples detailing the cross-coupling of this compound are not abundant in the literature, the well-established reactivity of unactivated secondary and tertiary alkyl bromides in palladium-catalyzed cross-coupling reactions provides a strong basis for predicting its behavior. These reactions have been successfully applied to a variety of alkyl bromides, demonstrating the feasibility of forming C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–N bonds.

Table 2: Common Metal-Mediated Cross-Coupling Reactions for Alkyl Bromides

| Reaction Name | Nucleophilic Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd(0) complex with phosphine ligands, Base |

| Heck Reaction | Alkene | C-C | Pd(0) or Pd(II) complex, Base |

| Stille Coupling | Organotin Reagent | C-C | Pd(0) complex with phosphine ligands |

| Negishi Coupling | Organozinc Reagent | C-C | Pd(0) or Ni(0) complex |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ceric ammonium nitrate |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone |

| Oxone |

Applications in Complex Organic Molecular Synthesis

Building Block for Nitrogen-Containing Heterocycles

The inherent structural features of 3-Dibenzylamino-1-bromopropane make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the tertiary amine and the terminal bromide allows for intramolecular cyclization strategies, leading to the formation of strained three-membered rings as well as saturated and unsaturated five- and six-membered cyclic amines.

Construction of Three-Membered Nitrogen Heterocycles

While direct intramolecular cyclization of this compound to form an azetidinium salt is a plausible reaction, its application in the synthesis of three-membered nitrogen heterocycles, such as aziridines, typically involves a multi-step approach. The dibenzylamino group can act as a directing or protecting group, which after a series of transformations on the propyl chain, can be suitably modified to facilitate the final ring closure to an aziridine (B145994) ring. The bulky dibenzyl groups can influence the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the synthesis of chiral aziridines.

Synthesis of Saturated and Unsaturated Cyclic Amines (e.g., Pyrrolidines, Piperidines)

The synthesis of five- and six-membered nitrogen heterocycles, namely pyrrolidines and piperidines, represents a more direct and widely explored application of this compound. These syntheses often proceed through intramolecular quaternization followed by subsequent transformations.

Table 1: Synthesis of Cyclic Amines from this compound Derivatives

| Heterocycle | Synthetic Strategy | Key Intermediate |

| Pyrrolidines | Intramolecular cyclization of a modified this compound where the propyl chain is extended by one carbon. | N,N-Dibenzyl-4-halobutylamine |

| Piperidines | Direct intramolecular cyclization of a suitably activated this compound derivative. | N-(3-halopropyl)-N,N-dibenzylaminium salt |

The general strategy involves the intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom. This process can be facilitated by the use of a base to deprotonate a precursor secondary amine or can occur directly from the tertiary amine to form a cyclic quaternary ammonium (B1175870) salt. Subsequent debenzylation, often achieved through catalytic hydrogenation, yields the desired pyrrolidine (B122466) or piperidine (B6355638) ring system. This approach provides a straightforward entry into these important classes of compounds, which are prevalent in many biologically active molecules.

Precursor for Macrocyclic Scaffolds

The construction of macrocycles is a challenging yet crucial area of synthetic chemistry, with applications ranging from host-guest chemistry to the development of novel therapeutics. This compound can serve as a valuable difunctional building block in the synthesis of macrocyclic scaffolds containing a tertiary amine moiety.

The strategy for incorporating this unit into a macrocycle typically involves a bimolecular reaction where the bromine atom of this compound reacts with a nucleophile on another molecule, which itself contains a reactive site for subsequent cyclization. Alternatively, two molecules of this compound can be linked together by a difunctional reagent to form a long-chain precursor, which can then undergo intramolecular cyclization. The dibenzylamino group not only forms part of the macrocyclic ring but also imparts a degree of rigidity and can influence the conformational preferences of the final macrocycle.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The integration of this compound into MCR sequences offers a rapid and efficient route to novel molecular scaffolds.

In a typical MCR scenario, the amine functionality of a derivative of this compound (for instance, after conversion of the bromide to another functional group) could participate as the nucleophilic component. For example, in a Mannich-type reaction, a derivative could react with an aldehyde and a carbon-based nucleophile to generate a more complex molecule containing the dibenzylaminopropyl moiety. The presence of the reactive bromide in the initial molecule allows for post-MCR modifications, further increasing the molecular diversity that can be achieved.

Contributions to the Synthesis of Polyfunctional Organic Compounds

Beyond its use in the synthesis of cyclic systems, this compound is a valuable building block for the synthesis of linear, polyfunctional organic compounds. The differential reactivity of the tertiary amine and the alkyl bromide allows for selective transformations at either end of the molecule.

For instance, the bromide can be displaced by a wide range of nucleophiles, such as azides, cyanides, or thiolates, to introduce new functional groups. The resulting product, now containing a dibenzylamino group and the newly introduced functionality, can then undergo further reactions. The dibenzylamino group can be retained as a key structural feature or can be debenzylated to reveal a primary amine, which can then be further functionalized. This sequential reactivity makes this compound a versatile platform for the synthesis of compounds with multiple, strategically placed functional groups.

Mechanistic and Theoretical Investigations of 3 Dibenzylamino 1 Bromopropane Reactivity

Elucidation of Reaction Mechanisms Governing Transformations

The reactivity of 3-Dibenzylamino-1-bromopropane is dominated by the presence of a primary alkyl bromide. This structure is susceptible to both nucleophilic substitution and elimination reactions. The bulky dibenzylamino group, while not directly attached to the reacting carbon, can exert steric and electronic influences on the reaction pathways.

Kinetic studies are crucial for elucidating whether a reaction proceeds via a unimolecular (SN1/E1) or bimolecular (SN2/E2) pathway. For a primary alkyl halide like this compound, the SN2 and E2 mechanisms are generally expected to be more favorable than their unimolecular counterparts. slideshare.netchemguide.co.uklibretexts.org

Substitution (SN2): In a hypothetical reaction with a nucleophile (e.g., hydroxide), the rate would likely be dependent on the concentrations of both the substrate (this compound) and the nucleophile. chemguide.co.uk The reaction would proceed via a single transition state where the nucleophile attacks the carbon bearing the bromine atom, and the bromide ion leaves simultaneously. The large dibenzylamino group could sterically hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate compared to simpler primary alkyl bromides like 1-bromopropane (B46711). slideshare.net

Elimination (E2): In the presence of a strong, sterically hindered base, an E2 reaction could compete with or dominate substitution. wolfram.comlibretexts.org The rate of this bimolecular elimination would also depend on the concentration of both the substrate and the base. slideshare.net The base would abstract a proton from the carbon adjacent to the C-Br bond (the β-carbon), leading to the formation of an alkene in a concerted step. libretexts.org

A summary of expected kinetic behavior for these pathways is presented below.

| Reaction Type | Expected Mechanism | Rate Law | Influencing Factors |

| Substitution | SN2 | Rate = k[Substrate][Nucleophile] | Nucleophile strength, Steric hindrance |

| Elimination | E2 | Rate = k[Substrate][Base] | Base strength, Steric hindrance |

This table is based on general principles of reaction kinetics for primary alkyl halides, as specific experimental data for this compound is not available.

Stereochemical analysis provides insight into the geometry of the transition state.

For an SN2 reaction , if the carbon atom bearing the bromine were a chiral center, the reaction would proceed with a complete inversion of configuration. utexas.edu This is a hallmark of the backside attack mechanism. However, in this compound, this carbon is not chiral, so stereochemical inversion cannot be directly observed at this center. pearson.com

For an E2 reaction , the mechanism requires a specific geometric arrangement of the abstracted proton and the leaving group. The most common arrangement is anti-periplanar, where the C-H and C-Br bonds are in the same plane but point in opposite directions (a dihedral angle of 180°). utexas.edu This alignment allows for optimal orbital overlap in the transition state leading to the formation of the double bond.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools to predict the behavior and properties of molecules like this compound. escholarship.org

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. Due to the free rotation around its single bonds, this compound can exist in numerous conformations.

The stability of these conformers is determined by factors like steric strain and torsional strain. youtube.com For the propyl chain, staggered conformations are generally more stable than eclipsed conformations. youtube.com The large dibenzyl groups introduce significant steric bulk, and the most stable conformers would be those that minimize the repulsive interactions between these groups and the bromine atom. Computational methods like molecular mechanics could be used to calculate the potential energy surface of the molecule and identify the lowest-energy (most stable) conformers.

Electronic structure calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the distribution of electrons in the molecule. epfl.ch This information is key to predicting reactivity.

For this compound, key predicted properties would include:

Partial Atomic Charges: The carbon atom bonded to the electronegative bromine atom will have a partial positive charge, identifying it as the primary electrophilic site for nucleophilic attack.

Molecular Orbitals: Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can help predict how the molecule will interact with other reagents. For a substitution reaction, the interaction between the nucleophile's HOMO and the substrate's LUMO (which would be centered on the C-Br antibonding orbital) is critical.

A primary goal of computational chemistry in reaction mechanism studies is to locate and characterize the transition state—the highest energy point along a reaction coordinate. dntb.gov.ua

Transition State Geometry: By modeling the SN2 or E2 reaction pathways, the precise three-dimensional structure of the transition state can be calculated.

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). Calculating this barrier provides a theoretical prediction of the reaction rate. A lower activation energy implies a faster reaction.

Vibrational Analysis: A key feature of a true transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new bond to the nucleophile). dntb.gov.ua

Simulating the entire reaction pathway from reactants to products through the transition state provides a complete theoretical picture of the reaction mechanism.

Future Perspectives and Emerging Research Directions

Development of Innovative and Sustainable Synthetic Routes

Traditional syntheses of tertiary amines and their haloalkane derivatives often rely on stoichiometric reagents, volatile organic solvents, and energy-intensive conditions. The future of synthesizing 3-Dibenzylamino-1-bromopropane and related compounds lies in the adoption of green chemistry principles to address these shortcomings.

Key areas of development include:

Catalytic Processes: Moving away from classical N-alkylation with alkyl halides, which can lead to overalkylation and waste, research is focusing on catalytic methods. researchgate.net This includes transition-metal-catalyzed N-alkylation of dibenzylamine (B1670424) with 1,3-dibromopropane (B121459) or related precursors, which can offer higher selectivity and efficiency. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating. researchgate.netrsc.org Microwave-assisted synthesis, in particular, has shown promise in reducing reaction times for N-alkylation reactions from hours to minutes. researchgate.net

Green Solvents: The replacement of hazardous organic solvents is a primary goal. nih.gov Research into using water, ionic liquids, or deep eutectic solvents for the synthesis of tertiary amines is an active field. researchgate.netnih.gov These solvents not only reduce environmental impact but can also offer unique reactivity and simplify product isolation.

Atom Economy: Future synthetic designs will aim to maximize atom economy by exploring routes that incorporate most of the atoms from the reactants into the final product. This could involve catalytic C-H amination strategies or ring-opening reactions of cyclic precursors, minimizing the formation of byproducts. nih.gov

| Methodology | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Conventional N-Alkylation | Alkyl halide, base, organic solvent, heating | Well-established, versatile | Overalkylation, high waste, harsh conditions researchgate.net |

| Microwave-Assisted Synthesis | Polar solvent, microwave irradiation | Rapid heating, shorter reaction times, higher yields researchgate.netresearchgate.net | Specialized equipment, scalability concerns |

| Catalytic Amination | Transition metal catalyst (e.g., Pd, Cu, Co), ligand, base | High selectivity, lower waste, milder conditions researchgate.netnih.gov | Catalyst cost and toxicity, ligand sensitivity |

| Flow Chemistry | Microreactor, precise control of parameters | Enhanced safety, scalability, process control researchgate.netrsc.org | Initial setup cost, potential for clogging |

Exploration of Novel Reactivity Profiles and Catalytic Applications

Beyond its role as a simple alkylating agent, the structural features of this compound—a tertiary amine linked to a primary alkyl bromide—suggest untapped potential in catalysis and novel transformations.

Future research will likely explore:

Photoredox Catalysis: Tertiary amines can act as electron donors in photoredox catalytic cycles. mdpi.com The dibenzylamino moiety could be leveraged in radical-based reactions, where single-electron transfer initiates transformations at remote sites. Similarly, the alkyl bromide can participate in radical-mediated cross-electrophile coupling reactions. manchester.ac.uk

Dual Catalysis Systems: The compound could be employed in dual catalytic systems where the amine and bromide functionalities are activated by different catalysts simultaneously to construct complex molecules in a single step. mdpi.com

Organocatalysis: The tertiary amine group could function as an organocatalyst or a directing group, controlling the stereochemistry or regioselectivity of reactions involving a substrate that has been alkylated with the compound.

Copper-Catalyzed Couplings: Copper-catalyzed reactions are increasingly used for C-N bond formation. mdpi.com Future work may explore novel copper-catalyzed coupling reactions where this compound acts as a ligand or a substrate in the synthesis of complex amines and heterocycles. researchgate.net

Design and Synthesis of Advanced Derivatives for Specific Applications

This compound is a versatile scaffold for creating a diverse library of new chemical entities with potential applications in medicine and materials science. The ease of displacing the bromide with various nucleophiles is a key advantage.

Emerging directions include:

Pharmaceutical Agents: Derivatives of 1,3-diarylpropanes and compounds containing the dibenzylamino moiety have been investigated for antitumor and anti-inflammatory properties. google.comresearchgate.net By reacting this compound with various nitrogen heterocycles, thiols, or other nucleophiles, novel compounds can be generated and screened for biological activity.

Fluorescent Probes and Dyes: The benzanthrone (B145504) core, when substituted with amino groups, can form the basis of fluorescent dyes. mdpi.com It is conceivable that derivatives of this compound could be designed as fluorescent probes for biological imaging or as components in advanced optical materials.

Functional Materials: The tertiary amine functionality can be quaternized to form ionic liquids or poly-ionic materials with unique properties. Derivatives could be incorporated into polymers or onto surfaces to modify their chemical and physical characteristics.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. durham.ac.ukjst.org.in Flow chemistry offers enhanced safety, better process control, and easier scalability. flinders.edu.autue.nl

Future research will focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself. This would involve pumping streams of dibenzylamine and a suitable C3-bromide synthon through a heated microreactor, potentially containing a solid-supported catalyst or base to simplify purification. researchgate.netrsc.orgresearchgate.net

Telescoped Reactions: Integrating the synthesis of this compound with subsequent reactions in a "telescoped" or multi-step flow sequence. durham.ac.ukuc.pt The output from the first reactor could be directly mixed with a nucleophile in a second reactor to immediately generate a derivative without isolating the intermediate bromide. This improves efficiency and is safer, as it avoids the handling of potentially hazardous intermediates. tue.nl

Automated Synthesis Platforms: Incorporating the synthesis and derivatization of this compound into automated platforms. sigmaaldrich.comnih.govresearchgate.net These systems use robotics and software to perform multi-step syntheses and purifications, enabling the rapid generation of compound libraries for high-throughput screening. synplechem.comchemrxiv.org This approach accelerates the discovery of new molecules with desired properties.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Larger volumes of reagents and solvents pose higher risks. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. tue.nl |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side reactions. | High surface-area-to-volume ratio allows for superior control. flinders.edu.au |

| Scalability | Scaling up often requires significant re-optimization. | Achieved by running the process for a longer duration ("scaling out"). durham.ac.uk |

| Integration | Multi-step processes require isolation and purification at each stage. | Allows for "telescoping" of multiple reaction and purification steps into one continuous sequence. uc.pt |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Dibenzylamino-1-bromopropane with high purity?

- Methodological Answer : A common approach involves nucleophilic substitution, where 1-bromopropane derivatives react with dibenzylamine under controlled conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to minimize byproducts like elimination products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents can enhance purity. For isotopic analogs, deuterated bromopropane precursors (e.g., 1-Bromopropane-1-d1) may be used, requiring stringent anhydrous conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential alkylating properties. Store in flame-resistant cabinets (flammability class 3) away from oxidizers. Emergency protocols should include immediate rinsing of exposed skin/eyes and medical consultation for inhalation exposure. Validate waste disposal with licensed hazardous waste contractors .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify substitution patterns and purity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹). Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectroscopic data for this compound?

- Methodological Answer : Contradictions in peak splitting or integration may arise from dynamic processes (e.g., restricted rotation of dibenzyl groups). Variable-temperature NMR (VT-NMR) can elucidate conformational equilibria. For isotopic analogs (e.g., deuterated derivatives), compare experimental data with computational simulations (DFT-based chemical shift predictions) .

Q. What strategies mitigate side reactions during alkylation steps involving this compound?

- Methodological Answer : Competing elimination (e.g., forming alkenes) can be suppressed by using polar aprotic solvents (DMF, DMSO) and lower temperatures. Additives like tetrabutylammonium bromide (TBAB) enhance nucleophilicity in SN2 pathways. Monitor reaction progress via TLC or in situ IR to terminate reactions before byproduct formation .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodological Answer : Store in inert atmospheres (argon) at 2–8°C in amber vials to prevent photodegradation. Avoid halogenated solvents (e.g., DCM) due to potential nucleophilic displacement. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation pathways (e.g., hydrolysis, dimerization) .

Q. How can isotopic labeling (e.g., deuterium) enhance mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., 1-Bromopropane-1,1-d2) to track reaction mechanisms via kinetic isotope effects (KIE). Use LC-MS/MS to monitor deuterium retention in intermediates. Compare isotopic distribution patterns with theoretical models to validate proposed pathways .

Addressing Contradictions in Research Data

Q. How should researchers approach conflicting reactivity data in cross-coupling reactions using this compound?

- Methodological Answer : Discrepancies may arise from catalyst poisoning by dibenzylamine groups. Perform control experiments with alternative substrates (e.g., non-aminated bromopropanes) to isolate variables. Use X-ray photoelectron spectroscopy (XPS) to analyze catalyst surface composition post-reaction. Apply factorial design (DoE) to optimize Pd/ligand systems .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies. For example: "Does steric hindrance from dibenzyl groups reduce SN2 reactivity compared to non-aminated analogs?" Use systematic literature reviews and retrosynthetic analysis (e.g., AI-powered tools for route prediction) to identify gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.